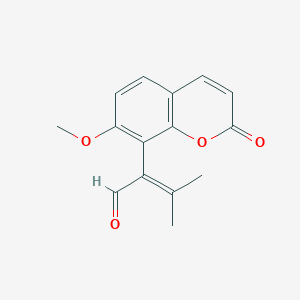

![molecular formula C11H8N2 B191983 9H-Pyrido[3,4-B]indole CAS No. 244-63-3](/img/structure/B191983.png)

9H-Pyrido[3,4-B]indole

Overview

Description

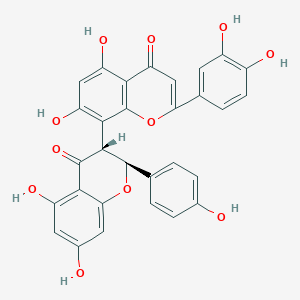

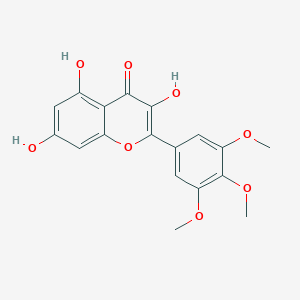

Norharmane, also known as norharman, is a naturally occurring β-carboline alkaloid. It is found in various plants, including Peganum harmala, and is known for its biological activities. Norharmane is a potent and reversible monoamine oxidase inhibitor, which makes it a compound of interest in various scientific fields .

Mechanism of Action

Target of Action

The primary targets of Norharman are cytochrome P450 (CYP) enzymes and indoleamine 2,3-dioxygenase (IDO) . CYP enzymes play a crucial role in the metabolism of organic substances, while IDO is involved in the catabolism of tryptophan along the kynurenine pathway.

Mode of Action

Norharman acts as an inhibitor of the CYP-mediated biotransformation . It inhibits the binding of oxygen to CYP heme, thereby reducing the enzyme’s activity . Additionally, Norharman inhibits IDO, which may have implications for immune response and neurological function .

Biochemical Pathways

The inhibition of CYP enzymes by Norharman affects the metabolism of various xenobiotics . This can modulate the mutagenic effects of certain heterocyclic amines . The inhibition of IDO can influence the kynurenine pathway, potentially affecting immune response and neurological function .

Pharmacokinetics

Its ability to inhibit cyp enzymes suggests it may influence the metabolism and bioavailability of other substances .

Result of Action

The inhibition of CYP enzymes by Norharman can reduce the mutagenic effects of certain heterocyclic amines . This suggests a potential role in modulating chemical carcinogenesis . The inhibition of IDO may also have implications for immune response and neurological function .

Action Environment

The action of Norharman can be influenced by various environmental factors, including the presence of other substances that are metabolized by CYP enzymes . .

Biochemical Analysis

Biochemical Properties

9H-Pyrido[3,4-B]indole has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit indoleamine 2,3-dioxygenase (IDO) . It also exhibits inhibitory effects on cytochrome P450 (CYP)-related activities .

Cellular Effects

The cellular effects of this compound are diverse. It acts as a monoamine oxidase (MAO) inhibitor and might benefit Parkinson’s disease (PD) . High levels of this compound in plasma are found in PD . It also has been shown to inhibit the proliferation of certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been suggested that its inhibitory effect on CYP results in the inhibition of excess metabolism . This is more likely the mechanism for its comutagenic action than the intercalation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that the compound exhibits a potent tremor-producing effect

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it is known that the compound exhibits various biological effects, which could potentially vary with dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to inhibit indoleamine 2,3-dioxygenase (IDO), suggesting its involvement in the kynurenine pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

Norharmane can be synthesized through several methods. One common method involves the thermolysis of substituted 4-aryl-3-azidopyridines . This reaction typically requires specific conditions, such as high temperatures, to facilitate the formation of the β-carboline structure.

Industrial Production Methods

Industrial production of norharmane often involves the extraction from natural sources, such as Peganum harmala. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Norharmane undergoes various chemical reactions, including:

Oxidation: Norharmane can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the structure of norharmane, leading to the formation of reduced derivatives.

Substitution: Norharmane can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include various norharmane derivatives, which can have different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Norharmane is part of the β-carboline family, which includes other compounds such as harmane, harmine, and harmaline . These compounds share similar structures and biological activities but differ in their specific effects and potency. For example:

Harmane: Exhibits sedative, antidepressant, and antiplatelet effects.

Harmine: Acts as a powerful and specific inhibitor of tyrosine kinase DYRK1A, making it a promising target in antitumor therapy.

Harmaline: Known for its hallucinogenic properties and use in traditional medicine.

Norharmane’s uniqueness lies in its dual role as a monoamine oxidase inhibitor and its effects on plant growth, making it a versatile compound for various applications.

Properties

IUPAC Name |

9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFRHYZBTHREPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

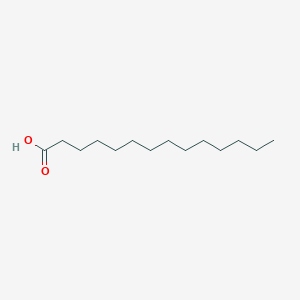

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7259-44-1 (hydrochloride) | |

| Record name | Norharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021070 | |

| Record name | Norharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

244-63-3 | |

| Record name | β-Carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norharman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORHARMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94HMA1I78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 °C | |

| Record name | beta-Carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of norharmane?

A1: Norharmane has a molecular formula of C11H8N2 and a molecular weight of 168.19 g/mol. []

Q2: What spectroscopic data is available for norharmane?

A2: Norharmane characterization includes techniques like 1H NMR, UV/Vis, mass spectrometry, and gas chromatography/mass spectrometry. [, , ] These methods provide information about its structure, electronic transitions, and fragmentation patterns.

Q3: How does norharmane interact with biological targets?

A3: Norharmane demonstrates interaction with various biological targets. For instance, it acts as an inverse agonist of benzodiazepine receptors, influencing GABAergic neurotransmission. [, , , ] Additionally, norharmane exhibits inhibitory activity against enzymes like monoamine oxidase (MAO) [, , ] and juvenile hormone epoxide hydrolase (JHEH). [, ]

Q4: What are the downstream effects of norharmane's interaction with its targets?

A4: Norharmane's interaction with its targets leads to a range of downstream effects. For example, its inverse agonism at benzodiazepine receptors can influence anxiety, learning, and memory. [, , , ] Inhibition of MAO can affect dopamine levels, potentially impacting mood and motor function. [, ] Furthermore, its interaction with JHEH can influence insect development. [, ]

Q5: What are the known applications of norharmane?

A5: Research on norharmane reveals diverse potential applications:

- Pharmacological: Its interactions with benzodiazepine receptors and MAO make it relevant for studying anxiety, depression, and neurodegenerative diseases. [, , , , , ]

- Insecticidal: Norharmane displays insecticidal activity and influences termite development, suggesting potential as a biopesticide. [, , , ]

- Algicidal: Studies demonstrate its inhibitory effects on the growth of cyanobacteria and green algae, indicating potential as an algicide. []

- Analytical Chemistry: Norharmane is utilized as a matrix in MALDI-TOF mass spectrometry for analyzing highly sulfated glycosaminoglycans. []

Q6: Have there been computational chemistry studies on norharmane?

A6: Yes, computational studies have been conducted on norharmane. Molecular docking simulations were used to investigate its binding interactions with the glycine receptor, providing insights into its subunit specificity. [] Density functional theory calculations have also been employed to study its interactions with fluoride ions and proton transfer mechanisms. []

Q7: What is the structure-activity relationship (SAR) of norharmane?

A7: SAR studies on norharmane and its derivatives reveal the impact of structural modifications on their biological activity. For example, the presence of a methyl group at the 9-position significantly influences its photosensitizing properties and DNA damage potential. [, ] Additionally, the presence or absence of specific functional groups affects its interaction with glycine receptors and subsequent subunit specificity. []

Q8: What is known about the toxicology and safety profile of norharmane?

A8: While norharmane exhibits various biological activities, its toxicological profile necessitates careful consideration. Studies in sheep have shown that high doses of norharmane can induce neurological effects such as limb paresis and tremors. [, ]

Q9: What are the potential long-term effects of norharmane exposure?

A9: The long-term effects of norharmane exposure require further investigation. Research suggests it can damage DNA upon UVA exposure, potentially increasing the risk of mutations and cellular damage. [, , ]

Q10: What is the environmental impact of norharmane?

A10: Norharmane's presence in various organisms and potential applications as a biopesticide or algicide raise concerns about its ecological impact. Further research is needed to assess its effects on non-target organisms and its persistence in the environment. [, , ]

Q11: Are there any strategies for mitigating the negative environmental impacts of norharmane?

A11: While the provided research doesn't focus on mitigation strategies, responsible use and disposal practices are crucial. Additionally, investigating biodegradable alternatives or exploring methods to degrade norharmane in the environment could minimize its ecological footprint.

Q12: What is known about the pharmacokinetics (PK) of norharmane?

A12: Information on norharmane's PK, including its absorption, distribution, metabolism, and excretion (ADME), is limited in the provided research. Further studies are needed to understand its behavior in vivo fully.

Q13: Has norharmane demonstrated efficacy in in vitro or in vivo models?

A13: Yes, norharmane exhibits efficacy in various models. For instance, it reduces immobility time in the forced swim test, suggesting antidepressant-like effects. [] It also inhibits the growth of cyanobacteria and green algae in co-cultivation experiments. [] Additionally, it affects JHEH activity in termite extracts, indicating potential for influencing insect development. [, ]

Q14: What analytical methods are used to characterize and quantify norharmane?

A14: Several analytical techniques are employed for norharmane analysis, including:

- Chromatographic methods: TLC and HPLC are used for separation and quantification. [, , , ]

- Spectroscopic methods: UV/Vis, fluorescence, and NMR spectroscopy provide structural information and quantify norharmane. [, , , ]

- Mass spectrometry: GC/MS and LC/MS are utilized for identification and quantification, particularly in complex matrices. [, , , ]

Q15: Are there validated analytical methods for norharmane?

A15: While specific validation details aren't extensively discussed, the research implies the use of established and validated methods for norharmane analysis. For instance, HPLC methods are commonly validated for accuracy, precision, and specificity in quantifying compounds like norharmane. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)